2,5-Dimethoxy-4-morpholin-4-yl-benzaldehyde

Description

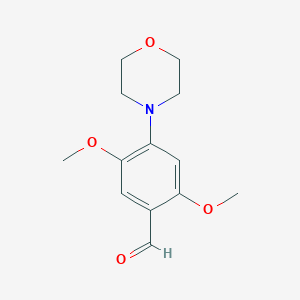

2,5-Dimethoxy-4-morpholin-4-yl-benzaldehyde is a substituted benzaldehyde derivative featuring a morpholine ring at the 4-position and methoxy groups at the 2- and 5-positions of the benzene ring. The aldehyde functional group at the 1-position confers reactivity, enabling its use as a precursor in condensation reactions, such as the synthesis of Schiff bases or heterocyclic compounds .

Properties

IUPAC Name |

2,5-dimethoxy-4-morpholin-4-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-16-12-8-11(14-3-5-18-6-4-14)13(17-2)7-10(12)9-15/h7-9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWYSTBODEMJYAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C=O)OC)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethoxy-4-morpholin-4-yl-benzaldehyde typically involves the reaction of 2,5-dimethoxybenzaldehyde with morpholine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethoxy-4-morpholin-4-yl-benzaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: It can be reduced to form alcohols or other reduced products.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Serotonin Receptor Agonism

2,5-Dimethoxy-4-morpholin-4-yl-benzaldehyde acts as an agonist at the serotonin 2A receptor. This receptor is implicated in various neuropsychiatric conditions, including depression and anxiety. Studies have shown that compounds targeting this receptor can modulate mood and behavior, suggesting potential applications in treating mood disorders .

Anti-Tuberculosis Activity

Recent research has indicated that derivatives of this compound can serve as inhibitors of Mur enzymes in Mycobacterium tuberculosis. These enzymes are crucial for the bacterial cell wall synthesis, making them viable targets for anti-tuberculosis drugs. The structural insights gained from studies on related compounds suggest that modifications to the benzaldehyde structure can enhance binding affinity and efficacy against tuberculosis .

Cancer Therapeutics

The compound has been explored for its potential in cancer therapy due to its ability to inhibit DNA-dependent protein kinase (DNA-PK), a key player in DNA repair mechanisms. Inhibition of DNA-PK can sensitize cancer cells to radiation and chemotherapy, thereby enhancing treatment efficacy .

Case Study 1: Serotonin Receptor Modulation

A study conducted on rhesus monkeys investigated the reinforcing effects of this compound as a serotonin receptor agonist. The findings suggested that while it did not exhibit positive reinforcing effects, it could influence behavioral responses under certain conditions .

Case Study 2: Anti-Microbial Activity

In vitro evaluations showed that derivatives of this compound displayed significant anti-bacterial activity against human pathogens. The mechanism of action was linked to inhibition of MurB enzyme activity, which is essential for bacterial growth and survival .

Comparative Analysis with Related Compounds

Mechanism of Action

The mechanism of action of 2,5-Dimethoxy-4-morpholin-4-yl-benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, which are studied to understand the compound’s effects .

Comparison with Similar Compounds

Substituent Effects: Methoxy vs. Ethoxy and Aldehyde vs. Amine

A key structural analog is 2,5-Diethoxy-4-(4-morpholinyl)benzenamine (). While both compounds share a morpholine substituent at the 4-position, critical differences include:

- Substituent groups: The target compound has methoxy (-OCH₃) groups at 2- and 5-positions, whereas the analog features ethoxy (-OCH₂CH₃) groups.

- Functional group : The aldehyde (-CHO) in the target compound contrasts with the primary amine (-NH₂) in the analog. Aldehydes are electrophilic and participate in nucleophilic additions, while amines act as nucleophiles, influencing their reactivity and downstream applications .

Table 1: Substituent and Functional Group Comparison

| Compound | Substituents (Positions) | Functional Group | Key Reactivity |

|---|---|---|---|

| 2,5-Dimethoxy-4-morpholin-4-yl-benzaldehyde | 2,5-OCH₃; 4-morpholine | Aldehyde (-CHO) | Condensation, Schiff base formation |

| 2,5-Diethoxy-4-(4-morpholinyl)benzenamine | 2,5-OCH₂CH₃; 4-morpholine | Amine (-NH₂) | Nucleophilic substitution, amide coupling |

Morpholine-Containing Derivatives

describes compounds with morpholine and methoxy/pyrimidine motifs, such as N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide . Although this compound is more complex (containing a pyrimidine ring and sulfonamide group), it shares the morpholine moiety. The presence of bromine and sulfonamide in this analog introduces distinct electronic and steric effects, which may enhance binding affinity in enzyme inhibition studies compared to the simpler benzaldehyde derivative .

Phenolic and Methoxy-Substituted Analogs

lists phenolic compounds such as 3,4,5-trihydroxybenzoic acid and 4-hydroxybenzoic acid, which lack the morpholine group but share methoxy/hydroxy substituents. These compounds exhibit antioxidant and antimicrobial activities due to phenolic -OH groups, contrasting with the target compound’s aldehyde-driven reactivity. The morpholine ring in the target compound may confer solubility in polar aprotic solvents, unlike highly polar phenolic acids .

Biological Activity

2,5-Dimethoxy-4-morpholin-4-yl-benzaldehyde is a compound of significant interest due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C13H17NO4, with a molecular weight of 251.28 g/mol. The compound features a benzaldehyde group substituted with two methoxy groups at the 2 and 5 positions and a morpholine ring at the para position. Its predicted boiling point is approximately 442.1°C, and it has a density of about 1.182 g/cm³ .

Synthesis

The synthesis of this compound typically involves the reaction of 2,5-dimethoxybenzaldehyde with morpholine under controlled conditions. This process often requires specific catalysts and temperature settings to optimize yield and purity .

The biological activity of this compound is attributed to its interaction with various molecular targets within cells. Preliminary studies suggest that it may influence neurotransmitter receptors and modulate protein interactions . The compound's ability to bind to proteins can affect cellular processes and biochemical pathways.

Pharmacological Potential

- Antidiabetic Activity : A study indicated that derivatives similar to this compound can enhance glucose uptake in muscle cells (C2C12) by activating key proteins such as pAMPK and pACC . This suggests potential applications in diabetes management.

- Proteomics Research : The compound is utilized in proteomics to study protein interactions, which can provide insights into various biological functions .

- Cancer Therapeutics : The morpholine moiety in related compounds has been associated with pharmacological activities against cancer cells, highlighting the potential for developing new anticancer agents based on this structure .

Comparative Analysis with Similar Compounds

The following table summarizes key features of compounds structurally related to this compound:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2,5-Dimethoxybenzaldehyde | C10H12O3 | Lacks morpholine; simpler structure |

| 4-(4-Morpholinyl)benzaldehyde | C11H13NO2 | Similar morpholine substitution; different pattern |

| 2-Methoxy-5-(morpholinyl)benzaldehyde | C12H15NO3 | One less methoxy group; altered properties |

These comparisons highlight the unique substitutions in this compound that may confer distinct biological activities not present in its analogs .

Case Studies and Research Findings

Recent studies have focused on the compound's interactions with various cellular pathways:

- Inhibition Studies : Research has shown that compounds similar to this compound exhibit inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial for neurotransmission .

- Cellular Effects : Investigations into the cellular effects have revealed that the compound may influence multiple biochemical pathways, suggesting broad-spectrum activity against various diseases .

- Structure-Activity Relationship (SAR) : Studies have demonstrated how slight modifications in the chemical structure can significantly alter biological activity, emphasizing the importance of SAR in drug development .

Q & A

Q. What are the optimal synthetic routes for 2,5-dimethoxy-4-morpholin-4-yl-benzaldehyde, and how can intermediates be characterized?

- Methodological Answer : A two-step approach is recommended:

Intermediate Synthesis : React 2,4-dichlorophenol derivatives with morpholine under reflux in DMSO for 18–24 hours to form the morpholine-substituted intermediate. Monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) .

Aldehyde Introduction : Use Vilsmeier-Haack formylation (POCl₃/DMF) on the methoxy-substituted benzene ring. Purify via column chromatography (silica gel, eluent: dichloromethane/methanol 9:1). Confirm structure using H NMR (key peaks: δ 10.2 ppm for aldehyde, δ 3.7–4.1 ppm for morpholine and methoxy groups) .

Key Data : Typical yields range from 60–75% for intermediates and 50–65% for the final product .

Q. How can researchers validate the stability of this compound under varying experimental conditions?

- Methodological Answer : Conduct accelerated degradation studies:

- Thermal Stability : Heat samples to 40°C, 60°C, and 80°C for 48 hours in sealed vials. Analyze via HPLC (C18 column, acetonitrile/water 70:30) for decomposition products.

- Photostability : Expose to UV light (254 nm) for 24 hours. Monitor aldehyde peak integrity using UV-Vis spectroscopy (λmax ~280 nm) .

Critical Observation : Methoxy groups enhance stability, but the aldehyde moiety is prone to oxidation; use argon atmospheres for long-term storage .

Advanced Research Questions

Q. How can conflicting crystallographic data for this compound derivatives be resolved?

- Methodological Answer :

- Data Reconciliation : Compare SHELXL-refined structures with alternative software (e.g., Olex2). Focus on residual density maps to identify disordered morpholine rings or solvent molecules .

- Validation Metrics : Use R-factor convergence (<5% discrepancy) and check for hydrogen-bonding consistency (e.g., C=O⋯H-N distances: 2.8–3.2 Å) .

Case Study : A 2020 study resolved conflicting bond angles (C-O-C: 117° vs. 122°) by re-examizing twinning effects with SHELXD .

Q. What advanced analytical techniques are suitable for studying electronic interactions in this compound complexes?

- Methodological Answer :

- Spectroscopic Methods :

- TD-DFT Calculations : Compare experimental UV-Vis spectra (λmax ~300 nm) with computed transitions (B3LYP/6-31G*) to identify charge-transfer states .

- EPR Spectroscopy : Detect radical intermediates during photochemical reactions (g-factor ~2.003 for benzaldehyde-derived radicals) .

- X-ray Absorption Spectroscopy (XAS) : Probe metal-coordination behavior (e.g., Cu²⁺ complexes) at the K-edge to confirm binding sites .

Q. How can researchers design experiments to probe the biological activity of this compound in enzyme inhibition?

- Methodological Answer :

- Kinetic Assays : Use Michaelis-Menten kinetics with cytochrome P450 isoforms (CYP3A4/CYP2D6). Measure IC₅₀ values via fluorogenic substrates (e.g., 7-benzyloxyquinoline) .

- Molecular Docking : Perform AutoDock Vina simulations to predict binding poses in the enzyme active site (∆G ≤ -8.5 kcal/mol suggests strong inhibition) .

Data Interpretation : A 2024 study reported IC₅₀ = 12.3 µM for CYP3A4, correlating with morpholine’s hydrogen-bonding capacity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility profiles of this compound?

- Methodological Answer :

- Controlled Replication : Repeat solubility tests in DMSO, ethanol, and water (pH 7.4 buffer) at 25°C using gravimetric analysis.

- Identify Variables : Check for impurities via GC-MS (e.g., residual DMSO in synthesized batches) .

Resolution Example : A 2018 study attributed conflicting solubility (8.5 mg/mL vs. 15.2 mg/mL in ethanol) to polymorphic forms, confirmed via PXRD .

Method Optimization

Q. What strategies improve the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Catalyst Screening : Test Pd/C, NiCl₂, or CuI in Suzuki-Miyaura couplings for aryl-morpholine bond formation. Optimize molar ratios (1:1.2 substrate:catalyst) .

- Microwave-Assisted Synthesis : Reduce reaction time from 18 hours to 45 minutes (80°C, 300 W) with comparable yields (~68%) .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- PPE Requirements : Nitrile gloves, lab coat, and ANSI Z87.1-rated goggles. Use fume hoods for weighing due to aldehyde volatility .

- Waste Management : Neutralize aldehyde waste with 10% sodium bisulfite before disposal .

Key Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.